7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Physicochemical profiling Regioisomer comparison Drug-likeness

7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 893424-58-3; molecular formula C₁₀H₁₁N₅; molecular weight 201.23 g/mol) is a heterocyclic small molecule belonging to the azoloazine class, specifically the pyrazolo[1,5-a]pyrimidine family. This bicyclic scaffold is recognized as a privileged kinase-inhibitor core, with numerous derivatives reported as potent inhibitors of cyclin-dependent kinases (CDKs), TRK, PIM, and AAK1 kinases.

Molecular Formula C10H11N5
Molecular Weight 201.23 g/mol
Cat. No. B11901689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Molecular FormulaC10H11N5
Molecular Weight201.23 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=CC=NN2C(=C1C#N)N
InChIInChI=1S/C10H11N5/c1-6(2)9-7(5-11)10(12)15-8(14-9)3-4-13-15/h3-4,6H,12H2,1-2H3
InChIKeyVBOJTHBKHLSMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 893424-58-3): Procurement-Relevant Identity and Scaffold Context


7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 893424-58-3; molecular formula C₁₀H₁₁N₅; molecular weight 201.23 g/mol) is a heterocyclic small molecule belonging to the azoloazine class, specifically the pyrazolo[1,5-a]pyrimidine family . This bicyclic scaffold is recognized as a privileged kinase-inhibitor core, with numerous derivatives reported as potent inhibitors of cyclin-dependent kinases (CDKs), TRK, PIM, and AAK1 kinases [1]. The compound features a unique substitution pattern combining a 7-amino group, a 5-isopropyl substituent, and a 6-carbonitrile group on the pyrazolo[1,5-a]pyrimidine nucleus, yielding a calculated XLogP3-AA of 1.4 and a topological polar surface area consistent with moderate permeability potential . Notably, this specific compound's appearance in the primary literature is confined almost entirely to vendor catalogs and patent Markush structures; no dedicated biological study with quantitative comparative data was identified in the public domain as of the search date, a fact that procurement teams must weigh against analogs that do have published activity data.

Why 7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile Cannot Be Casually Substituted by In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine-6-carbonitrile series, seemingly minor substituent changes profoundly alter both physicochemical properties and target engagement. The 5-isopropyl group in this compound is sterically and electronically distinct from the more common 5-methyl, 5-aryl, or 5-unsubstituted variants . In the broader pyrazolo[1,5-a]pyrimidine kinase inhibitor literature, substitution at the 5-position has been shown to modulate CDK2 inhibitory potency by over 30-fold between closely related analogs (e.g., IC₅₀ shifts from 3 nM to >100 nM upon altering the 5-substituent in the BS-194 series) [1]. The 6-carbonitrile group serves as both a hydrogen-bond acceptor and a synthetic handle for further derivatization (e.g., conversion to amidoxime, carboxamide, or oxadiazole), meaning its presence or absence dictates downstream chemical strategy [2]. Furthermore, the 7-amino group is critical for hinge-binding interactions with the kinase ATP pocket; its acetylation, alkylation, or replacement typically ablates activity [1]. These three functional groups together create a substitution pattern for which no exact commercial analog exists, making generic interchange scientifically unsound without explicit comparative validation data.

Quantitative Differentiation Evidence for 7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile vs. Closest Analogs


Positional Isomer Differentiation: 5-Isopropyl vs. 3-Isopropyl Regioisomer and Impact on Calculated Physicochemical Properties

A direct regioisomeric comparator exists: 7-amino-3-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile (the 3-isopropyl regioisomer). While no published experimental bioactivity data directly compare these two regioisomers, their calculated molecular descriptors diverge in a procurement-relevant manner. The 5-isopropyl regioisomer places the lipophilic isopropyl group adjacent to the 6-carbonitrile, altering the local electrostatic environment at the hinge-binding face compared to the 3-isopropyl regioisomer where the substituent is remote from the carbonitrile. This regioisomeric difference is known to be critical in kinase inhibitor design: in the CDK2 co-crystal structure PDB 1Y91, the 3-isopropyl-substituted pyrazolo[1,5-a]pyrimidine inhibitor CT9 positions the isopropyl group in a hydrophobic back pocket, whereas a 5-isopropyl group would project toward the solvent-exposed region, potentially altering selectivity . Procurement of the incorrect regioisomer for SAR studies would confound structure-activity interpretation.

Physicochemical profiling Regioisomer comparison Drug-likeness

Lipophilicity Differentiation: Isopropyl vs. Methyl at the 5-Position Modulates Calculated logP and Predicted Permeability

The 5-isopropyl substituent confers a calculated XLogP3-AA of 1.4 for the target compound, representing an increase of approximately 0.6 log units compared to the hypothetical 5-methyl analog (estimated XLogP3-AA ~0.8 based on the methylene increment of ~0.5 per additional carbon and branching effects) [1]. This moderate lipophilicity positions the compound closer to the CNS drug-like sweet spot (logP 1-3) than the more hydrophilic 5-methyl or 5-unsubstituted variants, yet well below the lipophilicity ceiling associated with promiscuity and poor solubility (logP > 5). In the context of the pyrazolo[1,5-a]pyrimidine CDK inhibitor series, lipophilicity at the 5-position has been shown to correlate with cellular permeability and oral bioavailability; the clinical candidate BS-194 (which carries a 3-isopropyl but distinct 5-substitution) achieved oral antitumor efficacy in xenograft models, partially attributed to optimized logP [2].

Lipophilicity optimization Permeability prediction Analog differentiation

Synthetic Tractability Differentiation: 6-Carbonitrile as a Versatile Synthetic Handle vs. 6-Unsubstituted or 6-Carboxamide Analogs

The 6-carbonitrile group in 7-amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile serves as a strategic synthetic handle that is absent in simpler analogs such as 5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine (which lacks the 6-carbonitrile). Published synthetic methodology demonstrates that the 6-carbonitrile can be efficiently converted to amidoxime, carboxamide, tetrazole, and oxadiazole functionalities under mild conditions, enabling rapid analog generation for SAR exploration [1]. The 7-amino group simultaneously provides a site for amide coupling, urea formation, or reductive amination. In contrast, 5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine lacks the 6-carbonitrile diversification point, limiting its utility to 7-amino derivatization only. The one-pot three-component synthesis of 7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles from aldehydes, aminopyrazoles, and malononitrile has been reported with yields up to 87% [2], and the analogous route using isobutyraldehyde would provide the target compound, indicating scalable synthetic access.

Synthetic accessibility Building block utility Derivatization potential

Kinase Profiling Differentiation: Class-Level Evidence for Pyrazolo[1,5-a]pyrimidine-6-carbonitrile Scaffold as a Privileged Kinase Inhibitor Core

Although no direct kinase inhibition data for 7-amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile were identified in the public domain, the pyrazolo[1,5-a]pyrimidine-6-carbonitrile scaffold has been validated across multiple kinase targets with quantitative potency data, establishing a strong class-level inference for the target compound's potential utility. Specifically: (i) the 7-amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile core appears in CDK2 inhibitors with IC₅₀ values as low as 1,700 nM (e.g., CHEMBL1643215: 7-amino-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile, CDK2/Cyclin A IC₅₀ = 1,700 nM) [1]; (ii) the pyrazolo[1,5-a]pyrimidine scaffold has produced the clinical-stage CDK inhibitor BS-194 with CDK2 IC₅₀ = 3 nM [2]; and (iii) the related AAK1 inhibitor LP-935509 (a pyrazolo[1,5-a]pyrimidine derivative) achieves AAK1 IC₅₀ = 3.3 nM with >20-fold selectivity over BIKE and >95-fold over GAK . The target compound's 5-isopropyl substitution is sterically intermediate between the 5-methyl analogs (which may underfill the hydrophobic pocket) and 5-aryl analogs (which may introduce excessive bulk), suggesting a favorable steric profile for kinase ATP-site binding based on the co-crystal structure PDB 1Y91 [3].

Kinase inhibition CDK2 inhibitor scaffold AAK1 inhibitor scaffold

Recommended Procurement and Application Scenarios for 7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile Based on Differentiated Evidence


Kinase-Focused Fragment Elaboration and SAR Library Synthesis Leveraging the Dual 7-NH₂ / 6-CN Derivatization Handles

For medicinal chemistry groups building focused kinase inhibitor libraries, this compound offers the strategic advantage of two orthogonal diversification points: the 7-amino group for amide/urea coupling and the 6-carbonitrile for conversion to amidoxime, carboxamide, tetrazole, or oxadiazole bioisosteres. Published synthetic routes confirm that both handles can be addressed sequentially under mild conditions [1]. The 5-isopropyl group provides moderate lipophilicity (XLogP3 1.4) compatible with both CNS and peripheral target exposure windows, and its steric profile is consistent with occupancy of the solvent-exposed region of the kinase ATP pocket, as inferred from CDK2 co-crystal structure PDB 1Y91 [2]. Teams should request analytical certification (HPLC purity ≥95%, ¹H NMR, and MS) confirming regioisomeric identity at C5 vs. C3 prior to committing to large-scale SAR campaigns.

Regioisomeric Selectivity Probe for Pyrazolo[1,5-a]pyrimidine Kinase Binding Mode Studies

The 5-isopropyl regioisomer is structurally complementary to the 3-isopropyl-substituted pyrazolo[1,5-a]pyrimidine inhibitors represented in the CDK2 co-crystal structure PDB 1Y91 [2] and the AAK1 inhibitor LP-935509 . By comparing the target engagement and selectivity profiles of the 5-isopropyl compound against the 3-isopropyl series, kinase biology groups can experimentally map the steric tolerance of the solvent channel vs. the hydrophobic back pocket in their kinase of interest. This head-to-head regioisomeric comparison is impossible with 3-isopropyl-only or 5-unsubstituted analogs, making this compound uniquely valuable for kinase binding mode hypothesis testing.

Physicochemical Benchmarking Compound for LogP/Permeability Correlation Studies in Heterocyclic Kinase Inhibitor Series

With a calculated XLogP3 of 1.4 [1], this compound occupies the lower-middle lipophilicity range relevant to oral drug design. When compared alongside the 5-methyl analog (estimated XLogP ~0.8) and 5-aryl analogs (XLogP typically >2.5), the 5-isopropyl compound serves as a calibrated reference point for constructing logP-activity and logP-permeability correlations within the pyrazolo[1,5-a]pyrimidine chemotype. Procurement of this compound alongside a panel of 5-substituted variants enables DMPK groups to generate internally consistent physicochemical-property-to-activity datasets without the confounding variable of scaffold variation.

Building Block for 6-Carbonitrile-Derived Heterocycle Synthesis (Amidoxime, Carboxamide, Oxadiazole, Tetrazole Series)

The 6-carbonitrile group is a well-established precursor for a range of heterocyclic transformations. Published methodology demonstrates efficient conversion to the corresponding 6-amidoxime (NH₂OH/EtOH, 72-91% yield), 6-carboxamide (H₂O₂/NaOH, 65-88% yield), and 6-(1,2,4-oxadiazole) derivatives [1]. The 5-isopropyl group remains intact under all reported conditions, confirming its chemical stability during library synthesis. For academic or industrial groups seeking a single, stable building block that can generate 4-6 distinct final compounds through late-stage functionalization, this compound offers superior synthetic economy compared to purchasing each 6-substituted analog separately.

Quote Request

Request a Quote for 7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.